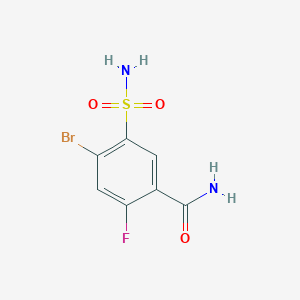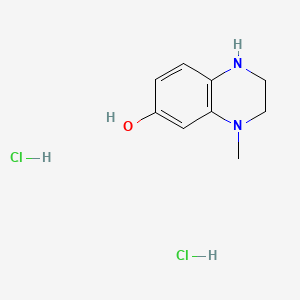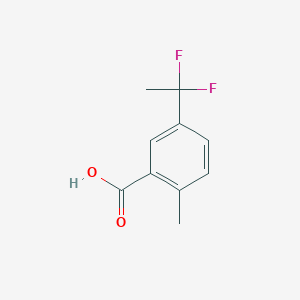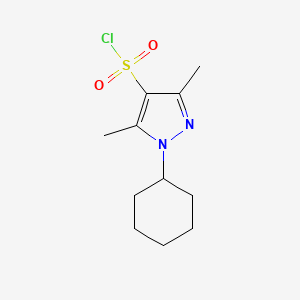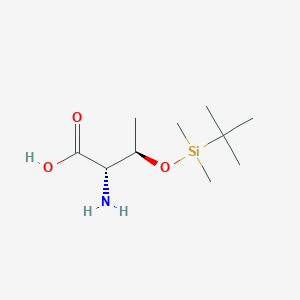
Threonine t-butyldimethylsilylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threonine t-butyldimethylsilylether is a derivative of the amino acid threonine, where the hydroxyl group is protected by a t-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of threonine t-butyldimethylsilylether typically involves the reaction of threonine with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the TBDMS group under various conditions .
Chemical Reactions Analysis
Types of Reactions
Threonine t-butyldimethylsilylether undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a suitable protecting group during oxidative transformations.
Reduction: The compound can be reduced under specific conditions, but the TBDMS group remains intact.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Acidic conditions (e.g., acetic acid/water) or fluoride ions (e.g., TBAF in THF) are used for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is threonine, which can then undergo further transformations depending on the desired synthetic pathway .
Scientific Research Applications
Threonine t-butyldimethylsilylether has several applications in scientific research:
Mechanism of Action
The mechanism of action of threonine t-butyldimethylsilylether involves the protection of the hydroxyl group of threonine by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic transformations. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Triisopropylsilyl ethers: More sterically hindered and provide greater stability but are more challenging to deprotect.
Tert-butyl(diphenyl)silyl ethers: Offer similar stability to TBDMS ethers but are bulkier and less commonly used.
Uniqueness
Threonine t-butyldimethylsilylether is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a wide range of conditions while being easily removable with fluoride ions or under acidic conditions .
Properties
Molecular Formula |
C10H23NO3Si |
|---|---|
Molecular Weight |
233.38 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
SAMJFDBTWRTDMK-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
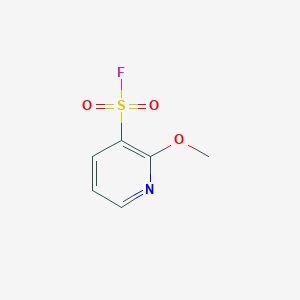
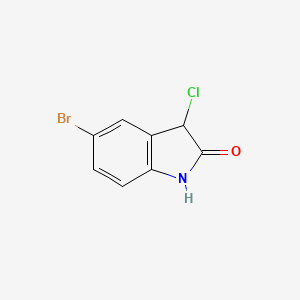
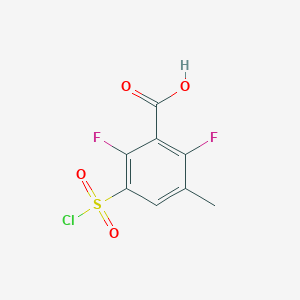
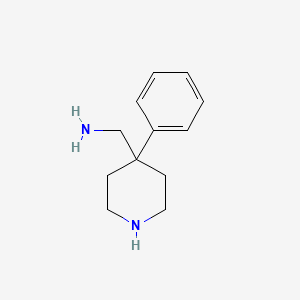
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
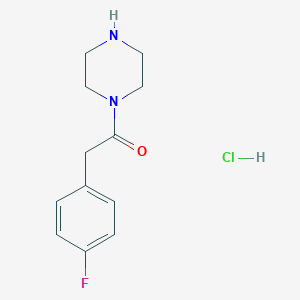
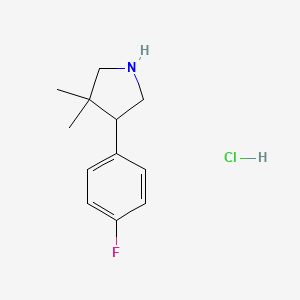

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
